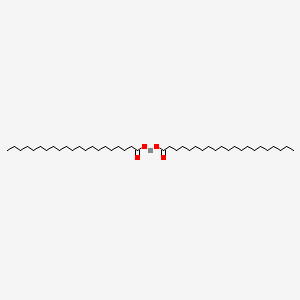
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate is a complex organic compound with a unique structure that includes a quinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate typically involves the acylation of quinoxalin-2(1H)-ones. One method includes the direct C3–H acylation of quinoxalin-2(1H)-ones with α-oxocarboxylic acids under thermal conditions promoted by PIDA (phenyliodine diacetate). This reaction proceeds via a radical process and can be achieved in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions, particularly at the C3 position of the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peroxides or other oxygen donors.
Reducing agents: Such as hydrogen gas or metal hydrides.
Substitution reagents: Such as alkyl halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, C3 alkylation of quinoxalin-2(1H)-ones can be achieved using unactivated alkyl iodides under visible-light-promoted conditions .
Aplicaciones Científicas De Investigación
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate has several scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts for industrial processes .
Mecanismo De Acción
The mechanism of action of (3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its derivatives have been shown to interact with enzymes and receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalin-2(1H)-one: A closely related compound with similar chemical properties and reactivity.
3-Arylated quinoxalin-2(1H)-one: Another derivative with distinct biological activities.
Quinoxalin-2(1H)-one derivatives: Various derivatives with modifications at different positions on the quinoxaline ring
Uniqueness
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate is unique due to its specific structure, which allows for a wide range of chemical reactions and potential applications. Its ability to undergo direct C3-functionalization makes it particularly valuable for developing new synthetic methodologies and exploring its biological activities.
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
[(E)-(3-oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl] acetate |
InChI |
InChI=1S/C11H16N2O3/c1-7(14)16-6-10-11(15)13-9-5-3-2-4-8(9)12-10/h6,8-9,12H,2-5H2,1H3,(H,13,15)/b10-6+ |
Clave InChI |
HZCJSNZZPHRHSL-UXBLZVDNSA-N |
SMILES isomérico |
CC(=O)O/C=C/1\C(=O)NC2CCCCC2N1 |
SMILES canónico |
CC(=O)OC=C1C(=O)NC2CCCCC2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


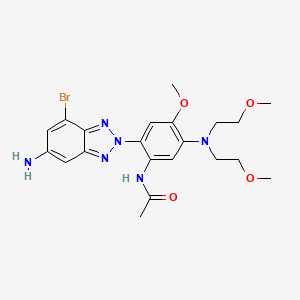
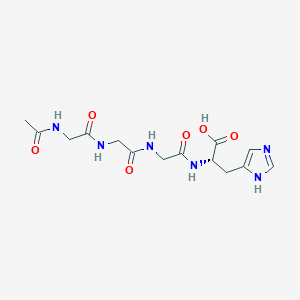
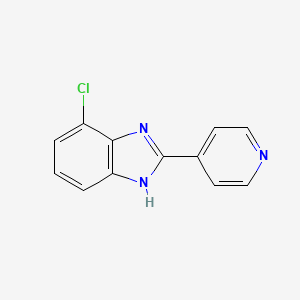
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)
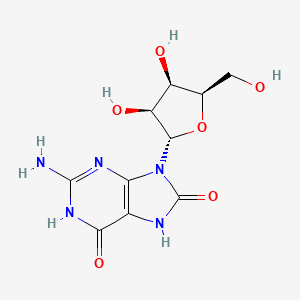
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
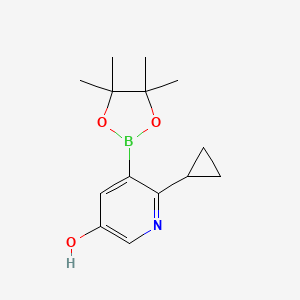
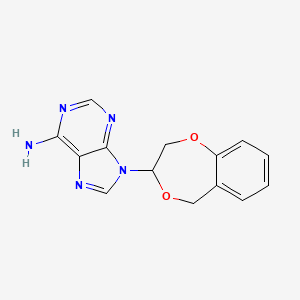
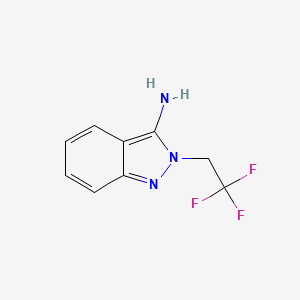

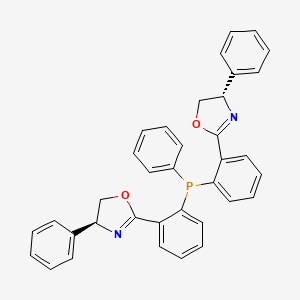
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
